molecular formula C17H14N6O2 B2381979 N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide CAS No. 890938-41-7

N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No. B2381979
CAS RN: 890938-41-7
M. Wt: 334.339
InChI Key: LXBISTZNCMGOKF-UHFFFAOYSA-N
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Description

“N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have shown promising anticancer activity . Specifically, one of the synthesized compounds in this class demonstrated significant anti-proliferative activity against various human tumor cell lines .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . The solid formed during the synthesis process was filtered, washed with aqueous ethanol, and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

These compounds have been evaluated for their anticancer activity against 60 human tumor cell lines by NCI (USA) . They have shown to inhibit EGFR and ErbB2 kinases at the sub-micromolar level .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Antiproliferative Activity

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated the most potent activity. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in the apoptotic cascade), and caused fragmentation of microtubule-associated protein 1-light chain 3 (LC3). Additionally, it reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

pH Sensing Properties

The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine exhibited strong pH-sensing properties. It serves as an effective pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .

Other Pharmacological Activities

While not directly related to the compound , pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown interesting pharmacological activities. These include inhibition of glycogen synthase kinase-3, xanthine oxidase, and adenosine receptors .

properties

IUPAC Name

N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-11-4-6-12(7-5-11)23-16-13(9-20-23)15(18-10-19-16)21-22-17(24)14-3-2-8-25-14/h2-10H,1H3,(H,22,24)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBISTZNCMGOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

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